7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
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Description
7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C16H12Cl3NS2 and its molecular weight is 388.75. The purity is usually 95%.
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Scientific Research Applications
Inhibition Properties and Antibacterial Activities
Benzothiazepine derivatives demonstrate a broad spectrum of applications, including as antibacterial, antidepressants, anticonvulsants, antihypertensives, and antifungal agents. A study explored the synthesis of novel tetralone-based benzothiazepine derivatives and their in vitro antibacterial activity along with human carbonic anhydrase isoenzymes I and II inhibitory effects. These compounds showed low nanomolar inhibitory effects on both isoenzymes, indicating their potential in therapeutic applications involving enzyme inhibition (Ceylan et al., 2017).
Modulation of Mitochondrial Ca2+ Homeostasis
Another significant application is in modulating mitochondrial Ca2+ homeostasis. The compound CGP37157, a derivative of benzothiazepine, has been studied for its effect on mitochondrial Na+/Ca2+ exchange in cultured rat dorsal root ganglion neurons. It showed a concentration-dependent decrease in the amplitude of mitochondrion-mediated Ca2+ buffering, indicating its potential role in studying intracellular Ca2+ regulation (Baron & Thayer, 1997).
Pharmacological and Synthetic Profiles
Benzothiazepines have diverse bioactivities, making them significant in drug research. A review highlighted their role as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, calcium channel blockers, among others. The structural diversity of benzothiazepine derivatives enables targeting different families of biological targets, underscoring their utility in the development of new therapeutic agents (Dighe et al., 2015).
Synthetic Methodologies
Research in synthetic chemistry has led to innovative methods for creating benzothiazepine derivatives, including reactions that proceed without metallic conditions or involve novel Bischler-Napieralski-type reactions. These methods provide efficient strategies for the preparation of seven-membered heterocyclic compounds, expanding the toolkit available for drug discovery and development (He et al., 2018; Fu et al., 2005).
Properties
IUPAC Name |
7-chloro-4-[(2,6-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPWMVBZAEJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.